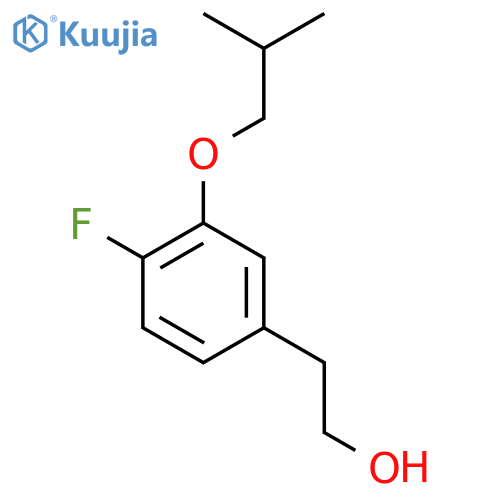Cas no 1443336-18-2 (2-(4-Fluoro-3-isobutoxyphenyl)ethanol)

1443336-18-2 structure
商品名:2-(4-Fluoro-3-isobutoxyphenyl)ethanol
2-(4-Fluoro-3-isobutoxyphenyl)ethanol 化学的及び物理的性質
名前と識別子
-
- 3-iso-Butoxy-4-fluorophenethyl alcohol
- 1443336-18-2
- 2-(4-Fluoro-3-isobutoxyphenyl)ethanol
-
- MDL: MFCD18426637
- インチ: 1S/C12H17FO2/c1-9(2)8-15-12-7-10(5-6-14)3-4-11(12)13/h3-4,7,9,14H,5-6,8H2,1-2H3
- InChIKey: PAMJWLXNHYOPEX-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1OCC(C)C)CCO
計算された属性
- せいみつぶんしりょう: 212.12125794g/mol
- どういたいしつりょう: 212.12125794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 29.5Ų
2-(4-Fluoro-3-isobutoxyphenyl)ethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD12142486-1g |
2-(4-Fluoro-3-isobutoxyphenyl)ethanol |
1443336-18-2 | 97% | 1g |
$527 | 2024-07-23 | |
| Crysdot LLC | CD12142486-5g |
2-(4-Fluoro-3-isobutoxyphenyl)ethanol |
1443336-18-2 | 97% | 5g |
$1584 | 2024-07-23 |
2-(4-Fluoro-3-isobutoxyphenyl)ethanol 関連文献
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
1443336-18-2 (2-(4-Fluoro-3-isobutoxyphenyl)ethanol) 関連製品
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
